molecular formula C9H13ClFNO B14152906 2-Amino-3-(o-fluorophenyl)-1-propanol hydrochloride CAS No. 64230-76-8

2-Amino-3-(o-fluorophenyl)-1-propanol hydrochloride

Cat. No.: B14152906
CAS No.: 64230-76-8
M. Wt: 205.66 g/mol
InChI Key: RGBSIEAJJXZQDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-(o-fluorophenyl)-1-propanol hydrochloride is a chemical compound that features an amino group, a fluorophenyl group, and a propanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(o-fluorophenyl)-1-propanol hydrochloride typically involves the reaction of o-fluorobenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4). The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(o-fluorophenyl)-1-propanol hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the functional groups present in the compound.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-Amino-3-(o-fluorophenyl)-1-propanol hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-(o-fluorophenyl)-1-propanol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups in the compound can form hydrogen bonds with target proteins, influencing their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity for certain receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(p-fluorophenyl)-1-propanol hydrochloride
  • 2-Amino-3-(m-fluorophenyl)-1-propanol hydrochloride
  • 2-Amino-3-(o-chlorophenyl)-1-propanol hydrochloride

Uniqueness

2-Amino-3-(o-fluorophenyl)-1-propanol hydrochloride is unique due to the presence of the ortho-fluorophenyl group, which can influence its chemical reactivity and biological activity. The position of the fluorine atom can affect the compound’s interaction with molecular targets, making it distinct from its para- and meta-substituted analogs.

Properties

CAS No.

64230-76-8

Molecular Formula

C9H13ClFNO

Molecular Weight

205.66 g/mol

IUPAC Name

2-amino-3-(2-fluorophenyl)propan-1-ol;hydrochloride

InChI

InChI=1S/C9H12FNO.ClH/c10-9-4-2-1-3-7(9)5-8(11)6-12;/h1-4,8,12H,5-6,11H2;1H

InChI Key

RGBSIEAJJXZQDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(CO)N)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.